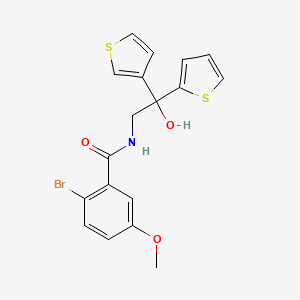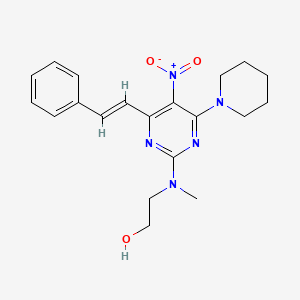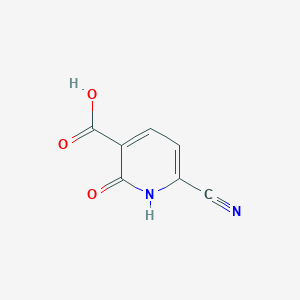![molecular formula C20H20N2O3 B2420164 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-78-9](/img/structure/B2420164.png)
2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Benzoxazino- and Naphthoxazinoquinoline Derivatives : Research focused on synthesizing quinoline derivatives for potential antitumor activity. Compounds with modifications in the quinoline structure were created to explore their efficacy as antitumor agents (Nasr, Abbasi, & Nabih, 1974).
Antibacterial Activity of Piperazinyl Quinolones : A study synthesized and evaluated the in-vitro antibacterial activity of new N-substituted piperazinyl quinolones. The compounds showed varying degrees of antibacterial efficacy, highlighting the role of structural changes in their biological activity (Foroumadi, Emami, Haghighat, & Moshafi, 1999).
Antimicrobial Activity of Quinoxaline Derivatives : Another research aimed to synthesize quinoxaline derivatives with an amide moiety to investigate their antimicrobial activity. The study found remarkable activity against specific Candida strains, showcasing the antimicrobial potential of these compounds (Abu Mohsen et al., 2014).
Structural and Computational Features
- Highly Polar Quinolin-2(1H)-ylidene Derivatives : This research explored the structural and computational features of quinolin-2(1H)-ylidene derivatives, investigating their equilibrium preference for different tautomeric structures. The study provides insights into the chemical behavior and properties of these compounds (Nesterov et al., 2013).
Chemical Reactions and Mechanisms
Reactions of Ethyl Benzoylacetate and Anisidines : Focused on the condensation reactions involving ethyl benzoylacetate and anisidines, leading to the formation of quinolone derivatives. The study highlighted the complex reaction pathways and potential by-products of these chemical processes (Venturella & Bellino, 1975).
Synthesis of Quinoxaline-2-carboxylate 1,4-dioxide Derivatives : Aimed at developing new compounds for antituberculosis activity, this study synthesized and evaluated quinoxaline derivatives. It emphasized the importance of substituents on the quinoxaline nucleus for antituberculosis activity, showcasing the potential of these compounds in treating tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-14-12-15(19(23)22-17(14)11-13)9-10-21-20(24)16-5-3-4-6-18(16)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYQWUNWNXPPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

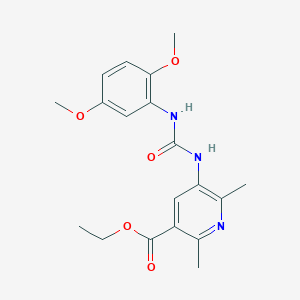
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
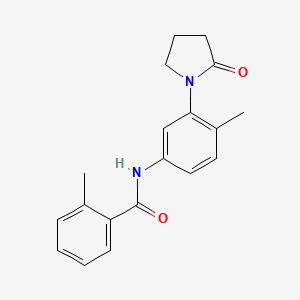
![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
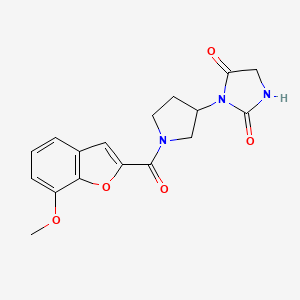
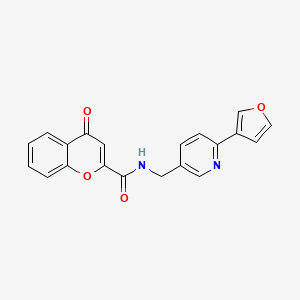
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
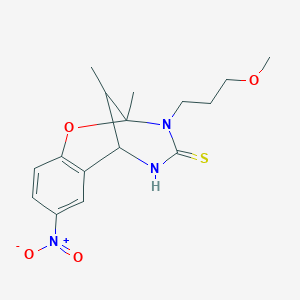
![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)
